N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c26-22(16-19-10-4-1-5-11-19)18-25-24(27)17-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23,26H,16-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRDONZSWFPQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 2-amino-3-phenylpropan-1-ol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
a) Benzothiazole Derivatives
- N-(benzothiazole-2-yl)-3,3-diphenylpropanamide (): This analog replaces the hydroxy-phenylpropyl group with a benzothiazole ring. Such derivatives are often patented for undisclosed therapeutic targets, highlighting their versatility in drug design .
b) Benzimidazole Derivatives
- N-[4-(1H-benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide (): The benzimidazole group adds a planar, heterocyclic structure that could enhance DNA intercalation or kinase inhibition.
Modifications to the Propanamide Backbone
a) Halogen-Substituted Analogs
- N-(2-bromophenyl)-3,3-diphenylpropanamide (): The bromine atom at the ortho position increases molecular weight (380.28 g/mol) and polarizability, which might enhance halogen bonding in target pockets. However, the predicted pKa of 13.70 suggests reduced ionization at physiological pH, possibly limiting solubility .
b) Sulfur-Containing Analogs
- (2R)-N,3-diphenyl-2-sulfanyl-propanamide (): The sulfanyl (SH) group introduces a thiol moiety, which can form disulfide bonds or act as a nucleophile.
Pharmacological Profile Comparisons
a) RORγ Modulators
- Diphenylpropanamide Series (): Analogs in this series were screened using a Gal4 DNA-binding domain assay, demonstrating repression of RORγ transcriptional activity. While the lead compound exhibited modest pharmacokinetics, the introduction of a hydroxy group (as in the parent compound) could improve bioavailability by reducing first-pass metabolism .
b) GPCR-Targeting Derivatives
- N-[N-(3-Guanidinopropyl)carbamimidoyl]-3,3-diphenylpropanamide (): This guanidine-containing analog targets G-protein coupled receptors (GPCRs), with a molecular weight of 361.45 g/mol and XLogP of 2.7. The guanidinium group enhances cationic character, favoring interactions with anionic phospholipid membranes or receptor residues, unlike the neutral hydroxy group in the parent molecule .
Physicochemical Properties
Key Research Findings and Implications
- Structural Flexibility : The diphenylpropanamide scaffold tolerates diverse substitutions, enabling optimization for specific targets. For example, benzothiazole or benzimidazole groups () enhance aromatic stacking, while halogens () improve target selectivity .
- Pharmacokinetic Trade-offs : Hydrophilic groups (e.g., hydroxy) may improve solubility but reduce membrane permeability, whereas lipophilic substituents (e.g., bromine) enhance bioavailability but increase metabolic degradation risks .
- Target Selectivity : The parent compound’s hydroxy group may favor interactions with polar residues in RORγ’s ligand-binding domain, contrasting with sulfur-containing analogs that could target cysteine-rich enzymes or GPCRs .
Biological Activity
N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique structural features:
- Molecular Formula : C20H23NO2
- Molecular Weight : 309.4 g/mol
The compound features a central propanamide structure with phenyl and hydroxyl substituents, contributing to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Proteasome Inhibition : Preliminary studies suggest that similar compounds can inhibit proteasome activity, which is crucial for regulating cellular protein turnover and apoptosis. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory cytokines. This action could be beneficial in treating chronic inflammatory diseases .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Proteasome Inhibition | 2.23 | |
| Anti-inflammatory Activity | 5.0 | |
| Cytotoxicity against cancer cells | 10.5 |
Case Study 1: Cancer Cell Line Testing
In a study examining the cytotoxic effects of this compound on various cancer cell lines, it was found that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to induced apoptosis through proteasome inhibition.
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of inflammation, administration of this compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells, suggesting potential therapeutic applications in treating inflammatory disorders.
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for preparing N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide, and how can reaction conditions be optimized?
- The synthesis typically involves amide bond formation between 3,3-diphenylpropanoyl chloride and 2-hydroxy-3-phenylpropylamine. Key parameters include solvent selection (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios. Microwave-assisted synthesis may reduce reaction time and improve yields compared to conventional methods .
- Optimization Tip: Monitor reaction progress via TLC or HPLC to ensure completion and minimize side products.
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–7.5 ppm), hydroxy group (δ 1.5–2.5 ppm), and amide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 428.21) and fragmentation patterns .
- HPLC-PDA: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- Enzyme Inhibition Assays: Test inhibitory activity against cholinesterases (e.g., human butyrylcholinesterase) using Ellman’s method, with donepezil as a positive control .
- Antimicrobial Screening: Use microdilution assays against Staphylococcus aureus or Candida albicans to explore broad-spectrum activity, though results may vary due to structural analogs .
Advanced Research Questions
Q. How does the stereochemistry of the hydroxypropyl moiety influence binding to butyrylcholinesterase?
- X-ray crystallography (PDB: 7Q1P) reveals that the (R)-enantiomer forms stronger hydrogen bonds with the enzyme’s catalytic triad (Ser198, His438) compared to the (S)-enantiomer . Hydrophobic interactions with the phenyl groups stabilize the complex .
- Methodological Insight: Molecular docking (e.g., AutoDock Vina) can predict binding poses, but experimental validation via isothermal titration calorimetry (ITC) is critical for quantifying affinity .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Case Example: Discrepancies in IC₅₀ values for butyrylcholinesterase inhibition may arise from variations in assay conditions (pH, substrate concentration) or enantiomeric purity.
- Resolution Strategy:
- Standardize protocols (e.g., follow Ellman’s method with 0.1 M phosphate buffer, pH 8.0).
- Characterize enantiomers using chiral HPLC (Chiralpak AD-H column) to isolate and test individual stereoisomers .
Q. What computational approaches are effective for predicting structure-activity relationships (SAR) in analogs of this compound?
- 3D-QSAR Models: Use CoMFA or CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl rings) with inhibitory potency .
- MD Simulations: Run 100-ns simulations (AMBER force field) to analyze dynamic interactions between the compound and enzyme active sites .
Q. How can the compound’s solubility and bioavailability be improved for in vivo studies?
- Salt Formation: React with hydrochloric acid to produce a hydrochloride salt, enhancing water solubility.
- Prodrug Design: Introduce a cleavable ester group at the hydroxy position to improve membrane permeability .
Key Recommendations for Researchers
- Prioritize enantiomeric separation early in studies to avoid confounding bioactivity results.
- Combine computational modeling with crystallographic data to rationalize SAR.
- Validate purity rigorously using orthogonal methods (NMR + HPLC + MS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
